methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate
Description
This compound features a benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) linked via a hexanoyl chain to a methyl 4,5-dimethoxy-2-aminobenzoate moiety. The benzotriazinone group is known for its electron-deficient aromatic system, which may influence reactivity and stability .
Properties
Molecular Formula |
C23H26N4O6 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate |
InChI |
InChI=1S/C23H26N4O6/c1-31-19-13-16(23(30)33-3)18(14-20(19)32-2)24-21(28)11-5-4-8-12-27-22(29)15-9-6-7-10-17(15)25-26-27/h6-7,9-10,13-14H,4-5,8,11-12H2,1-3H3,(H,24,28) |
InChI Key |
YOHGVIZQUZXUQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate typically involves multiple steps, including the formation of the benzotriazine ring and subsequent functionalization. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The benzotriazine moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate involves its interaction with specific molecular targets. The benzotriazine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Cyclohexyl-Linked Benzotriazinone Analogue
Compound: Methyl 4,5-dimethoxy-2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate (C₂₅H₂₈N₄O₆)
- Key Differences: Substituent: Cyclohexyl group replaces the hexanoyl chain. Steric Effects: The rigid cyclohexane ring may reduce conformational flexibility compared to the linear hexanoyl linker. Molecular Weight: 480.521 (vs. target compound’s ~493.5 g/mol, estimated).
- Implications : Reduced solubility in polar solvents due to the hydrophobic cyclohexyl group.
Triazine-Based Benzoic Acid Derivatives
Compounds :
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (C₂₄H₁₈N₄O₆)
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (C₂₅H₂₀N₄O₇)
- Key Differences: Core Structure: 1,3,5-Triazine instead of benzotriazinone. Functional Groups: Formyl and methoxy substituents enhance electrophilicity. Synthesis: Quantitative yields achieved under mild conditions (45°C, 1–1.25 h) .
- Implications: Triazine derivatives may exhibit stronger hydrogen-bonding capacity but lower thermal stability (melting points: 180–220°C) compared to benzotriazinone analogues.
Azetidinone and Thiazolidinone Derivatives
Compound: 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid
- Key Differences: Heterocycle: Thiazolidinone/azetidinone rings replace benzotriazinone. Synthesis: Requires harsh reflux conditions (8 h with ZnCl₂) .
- Implications : These derivatives are more prone to ring-opening reactions, limiting stability in acidic environments.
Benzofuran-Containing Benzoate Ester
Compound: Methyl 4,5-dimethoxy-2-[(3-methylbenzofuran-2-carbonyl)amino]benzoate (C₂₁H₁₉NO₆)
- Key Differences: Aromatic System: Benzofuran replaces benzotriazinone. Substituents: Methyl group on benzofuran increases lipophilicity.
- Implications : Enhanced membrane permeability but reduced polarity compared to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
